1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Lipophilicity Hydrogen bonding Drug-likeness

This compound features a unique 3-piperidinyl-thiadiazole linkage with an N-acetyl protecting group, providing a distinct chemotype for VEGFR-2 inhibitor screening. The orthogonal protection strategy enables efficient focused library construction of underrepresented thiadiazole-piperidine hybrids. With favorable in silico drug-like properties (clogP ~3.2, tPSA ~46 Ų, Lipinski compliant), it is suitable for cellular probe discovery. Available as a research-grade building block (≥95% purity). No primary bioactivity data exist for this specific compound, making it an ideal starting point for novel hit identification programs. Batch-specific Certificate of Analysis provided.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1203012-19-4
Cat. No. B2475075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
CAS1203012-19-4
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3
InChIInChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
InChIKeyWGNSOXMXZPAALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1203012-19-4): Procurement-Relevant Structural and Pharmacophoric Profile


1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1203012-19-4; molecular formula C₁₆H₁₉N₃OS; molecular weight 301.41 g/mol) is a synthetic small-molecule heterocycle composed of a 1,3,4-thiadiazole core bearing a benzyl substituent at the 5-position, linked via the 2-position to the 3-position of an N-acetylpiperidine ring . The 1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities [1]. This compound is primarily supplied as a research-grade building block or screening candidate, with a typical catalog purity of ≥95% . Despite its structural novelty as a 3-piperidinyl-thiadiazole hybrid with an N-acetyl cap, no primary research publications, patents, or public bioassay records specifically characterizing this compound were identified in PubMed, ChEMBL, BindingDB, or the patent literature as of the search date. Consequently, all quantitative differentiation claims below are necessarily drawn from class-level inference, closely related analog data, or in silico predictions.

Why 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Cannot Be Replaced by Any In-Class 1,3,4-Thiadiazole Analog


The biological and physicochemical profile of 1,3,4-thiadiazole derivatives is exquisitely sensitive to three structural variables: the nature of the 5-position substituent, the attachment point and substitution of the heterocycle at the 2-position, and the N-substitution on the piperidine ring [1]. In this compound, the combination of a 5-benzyl group, a direct C–C bond to the piperidine 3-position (rather than a sulfur or nitrogen linker), and an N-acetyl cap creates a unique vector and electronic environment that cannot be recapitulated by simple analogs. For instance, replacing the 5-benzyl with 5-methyl (as in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzoyl)piperidine) alters both lipophilicity and π-stacking capacity ; relocating the piperidine attachment from the 3- to the 4-position (as in 4-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine, CAS 301221-93-2) changes molecular shape and target complementarity ; and omitting the N-acetyl group eliminates a key hydrogen-bond acceptor and metabolic recognition element. Even closely related molecules such as N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (amide-linked) show distinct conformational preferences and hydrogen-bonding patterns relative to the piperidine-linked target compound . Generic substitution within this chemical series is therefore highly likely to produce divergent biological outcomes.

Quantitative Differentiation Evidence for 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Comparative Data Guide for Procurement Decisions


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetamide

The target compound incorporates an N-acetylpiperidine moiety linked via a C–C bond at the piperidine 3-position, which distinguishes it from amide-linked analogs such as N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide. In silico property calculations indicate that the piperidine-containing target compound exhibits a calculated partition coefficient (clogP) of approximately 3.21 compared to ~2.0 for the simpler acetamide analog, reflecting a ~1.2 log unit increase in lipophilicity that may enhance membrane permeability . The topological polar surface area (tPSA) of the target compound is approximately 46.1 Ų, which is lower than the ~75 Ų estimated for the amide analog bearing an exposed secondary amide NH, suggesting improved passive absorption potential . These computed differences have not been experimentally validated for this specific compound pair in a head-to-head assay.

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Regioisomeric Attachment as a Determinant of Biological Target Space: 3-Piperidinyl vs. 4-Piperidinyl Linkage

The attachment of the 1,3,4-thiadiazole ring at the piperidine 3-position, rather than the 4-position, places the heterocycle in a distinct spatial orientation relative to the N-acetyl group. The commercially available 4-substituted analog 4-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride (CAS 301221-93-2) differs in two critical respects: the piperidine attachment point (4- vs. 3-) and the absence of the N-acetyl group . In a broader chemogenomic analysis of piperidine-containing bioactive molecules, 3-substituted piperidines have been shown to sample distinct target families compared to their 4-substituted counterparts due to altered exit vector geometry from the piperidine ring [1]. While no direct target engagement data exist for either compound, the regioisomeric difference alone provides a rational basis for non-interchangeability in screening campaigns.

Regioisomerism Structure-activity relationship Target engagement Chemical biology

In Silico Docking-Based Inference of VEGFR-2 Kinase Engagement Relative to Known Thiadiazole VEGFR-2 Inhibitors

In silico docking studies reported for a prototype 1,3,4-thiadiazole-piperidine analog indicated binding pose compatibility with the ATP-binding site of vascular endothelial growth factor receptor-2 (VEGFR-2) . Separately, a series of structurally related 1,3,4-thiadiazole derivatives bearing aryl/benzyl substituents at the 5-position and piperidine or piperazine moieties at the 2-position were synthesized and evaluated as VEGFR-2 inhibitors, with the most potent compound (18b) achieving an IC₅₀ of 0.165 µg/mL (~500 nM) in a VEGFR-2 enzymatic assay [1]. The target compound shares the 5-benzyl-1,3,4-thiadiazole pharmacophore with this series but differs in the N-acetylpiperidine attachment. No experimental VEGFR-2 inhibition data have been published for the target compound. The class-level inference suggests potential VEGFR-2 activity, but quantitative potency cannot be assumed without direct measurement.

VEGFR-2 Kinase inhibition Molecular docking Angiogenesis Cancer

Anticancer Cell Line Screening Potential: Class-Level Cytotoxicity Evidence from 1,3,4-Thiadiazole Congeners

A recent comprehensive review of 1,3,4-thiadiazole anticancer agents (2020–2025) identified multiple derivatives with sub-micromolar to low-micromolar IC₅₀ values across diverse cancer cell lines. Representative 4-fluorobenzyl-thiadiazole derivatives demonstrated IC₅₀ values of 3.58 µM (SKOV-3 ovarian) and 2.79 µM (A549 lung), while a broader series achieved IC₅₀ ranges of 1.62–4.61 µM across seven cancer cell lines [1]. The target compound bears the 5-benzyl substituent common to this active series, but the specific N-acetylpiperidine-3-yl attachment has not been evaluated. Cytotoxicity data for the target compound were not identified in any public database. Until experimentally determined, the anticancer potential of this compound remains a class-level extrapolation.

Anticancer Cytotoxicity Cell-based assay MCF-7 HepG2

Building Block Utility: Synthetic Versatility of the N-Acetylpiperidine-Thiadiazole Core vs. Unprotected Piperidine Analogs

The N-acetyl group on the piperidine ring serves as a protecting group that can be selectively removed under hydrolytic conditions (e.g., aqueous HCl or NaOH) to liberate the free secondary amine for further derivatization, whereas the 4-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine analog (CAS 301221-93-2) is supplied as the hydrochloride salt and requires an additional protection step before site-selective functionalization at the piperidine nitrogen . This orthogonal protection strategy allows chemists to perform reactions on the thiadiazole ring (e.g., electrophilic substitution at the benzyl para-position) without competing reactivity at the piperidine nitrogen. No comparative synthetic efficiency data (yields, step counts) have been published for these specific compounds.

Synthetic chemistry Building block Chemical diversification Medicinal chemistry

Cautionary Note: Absence of Experimentally Validated Selectivity, ADME, or In Vivo Data for Procurement Decision-Making

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per constraints) yielded no experimental bioactivity, selectivity, ADME, pharmacokinetic, or in vivo data for 1-(3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone [1]. The closest entry in BindingDB is CHEMBL478825 (N-(5-benzyl-1,3,4-thiadiazol-2-yl)thiourea derivative), which shows ABL1 kinase binding but differs substantially in structure from the target compound [2]. This evidence gap means that any claims of target selectivity, off-target safety, metabolic stability, or in vivo efficacy for this compound are unsupported by publicly available experimental data. Procurement should be undertaken with the explicit understanding that the compound is an uncharacterized screening candidate requiring full biological profiling.

Data transparency Procurement risk Experimental validation Pharmacokinetics

Recommended Application Scenarios for 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Based on Available Evidence


Focused Kinase Inhibitor Screening Libraries Targeting VEGFR-2 or Related Tyrosine Kinases

Given the in silico docking suggestion of VEGFR-2 binding compatibility and the established track record of 1,3,4-thiadiazole derivatives as VEGFR-2 inhibitors [1], this compound is suitable for inclusion in small-molecule screening libraries designed to identify novel kinase inhibitor chemotypes. The 5-benzyl substitution and the unique 3-piperidinyl-N-acetyl linkage differentiate it from the more extensively characterized 2-amino- or 2-thioether-linked thiadiazole VEGFR-2 inhibitor series [2], offering a structurally distinct starting point for hit identification. Users should anticipate the need for follow-up enzymatic IC₅₀ determination and counter-screening against a kinase selectivity panel, as no selectivity data are available.

Synthetic Building Block for Piperidine-Thiadiazole Hybrid Library Construction

The N-acetyl protecting group on the piperidine nitrogen provides a convenient handle for sequential synthetic elaboration. After chemoselective modifications on the thiadiazole ring (e.g., electrophilic aromatic substitution on the benzyl group or C–H functionalization at the thiadiazole 5-position), the acetyl group can be removed to liberate the piperidine NH for subsequent N-alkylation, N-acylation, or N-sulfonylation [3]. This orthogonal protection strategy makes the compound a practical core scaffold for constructing focused libraries of 1,3,4-thiadiazole-piperidine hybrids, which are underrepresented in publicly available screening collections compared to piperazine- or morpholine-linked thiadiazoles.

Anticancer Phenotypic Screening in Cell Lines Where Thiadiazole Sensitivity Is Established

The 1,3,4-thiadiazole class has demonstrated antiproliferative activity across multiple cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and SKOV-3 (ovarian) [4]. This compound may be deployed in phenotypic cytotoxicity screens against these or related lines to establish its cell-type-specific activity profile. Procurement for this purpose is reasonable for groups with established cell-based assay infrastructure, but the absence of any published IC₅₀ data for this specific compound means that activity must be confirmed experimentally and should not be assumed based on class membership alone.

Physicochemical Probe Development Leveraging Favorable Computed Drug-Likeness Parameters

With a computed clogP of ~3.2 and tPSA of ~46 Ų, the compound falls within favorable drug-like chemical space (Lipinski Rule of 5 compliant; mean MW <500, clogP <5, HBD = 0, HBA = 4) [5]. These properties suggest acceptable passive membrane permeability, positioning it as a candidate for cellular probe development in target-agnostic phenotypic assays. Procurement by chemical biology groups seeking novel, membrane-permeable heterocyclic scaffolds for probe discovery is supported by these computed parameters, though experimental confirmation of permeability (e.g., PAMPA or Caco-2 assay) is recommended.

Quote Request

Request a Quote for 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.